An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-propoxybenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-propoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic scaffolds is a widely recognized strategy for fine-tuning molecular properties. The unique electronic characteristics of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2-Fluoro-4-propoxybenzoic acid (CAS No. 203115-96-2), a member of the fluorinated benzoic acid family, represents a key building block in the synthesis of complex organic molecules with potential therapeutic applications.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-4-propoxybenzoic acid, offering field-proven insights and detailed experimental considerations for its use in research and development.
Molecular Structure and Key Physicochemical Descriptors
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its molecular structure and associated physicochemical parameters.
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Molecular Formula: C₁₀H₁₁FO₃
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Molecular Weight: 198.19 g/mol
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IUPAC Name: 2-fluoro-4-propoxybenzoic acid
The structure, illustrated below, features a benzoic acid core substituted with a fluorine atom at the ortho-position and a propoxy group at the para-position relative to the carboxylic acid functionality. This specific arrangement of substituents dictates its electronic and steric properties, which in turn govern its reactivity and interactions with other molecules.
Caption: Chemical structure of 2-Fluoro-4-propoxybenzoic acid.
Core Physicochemical Data
While specific experimental data for 2-Fluoro-4-propoxybenzoic acid is not extensively published, we can infer its properties based on data from closely related analogs and established predictive models. The following table summarizes these key parameters.
| Property | Value/Predicted Range | Source/Methodology |
| CAS Number | 203115-96-2 | [3] |
| Molecular Formula | C₁₀H₁₁FO₃ | [4] |
| Molecular Weight | 198.19 g/mol | [4] |
| Melting Point | Data not available; likely a solid at room temperature. | Inferred from related solids.[2] |
| Boiling Point | Data not available. | |
| pKa | Predicted to be in the range of 3-4. | Based on the pKa of 2-fluorobenzoic acid and electronic effects of the propoxy group. |
| Solubility | Predicted to be sparingly soluble in water, soluble in polar organic solvents like methanol, ethanol, and DMSO. | General solubility of benzoic acid derivatives. |
Spectroscopic and Analytical Characterization
A robust analytical workflow is critical for confirming the identity and purity of 2-Fluoro-4-propoxybenzoic acid. The following sections detail the expected spectroscopic signatures and appropriate analytical methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide distinct signals for the aromatic protons, the propoxy chain, and the acidic proton of the carboxylic acid. The fluorine atom will introduce characteristic splitting patterns (coupling) to adjacent protons.
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Aromatic Region (δ 6.5-8.0 ppm): Three signals corresponding to the protons on the benzene ring. The proton ortho to the fluorine will likely appear as a doublet of doublets due to coupling with both the fluorine and the adjacent proton.
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Propoxy Group (δ 1.0-4.0 ppm): A triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen.
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Carboxylic Acid Proton (δ 10-13 ppm): A broad singlet, which is exchangeable with D₂O.
¹³C NMR Spectroscopy: The carbon NMR will show ten distinct signals corresponding to each carbon atom in the molecule. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
¹⁹F NMR Spectroscopy: This technique is highly sensitive to the chemical environment of the fluorine atom and will show a single resonance for the fluorine on the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The IR spectrum of 2-Fluoro-4-propoxybenzoic acid is expected to exhibit the following characteristic absorption bands:
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, often obscuring the C-H stretching region.[5] This broadening is due to strong intermolecular hydrogen bonding between the carboxylic acid moieties.[6][7]
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C-H Stretch (Aromatic and Aliphatic): Sharp peaks between 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).[8]
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically in the range of 1710-1680 cm⁻¹ for aromatic carboxylic acids.[5][6]
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C-O Stretch (Carboxylic Acid and Ether): Bands in the region of 1320-1210 cm⁻¹ and 1250-1000 cm⁻¹, respectively.[5]
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C-F Stretch: A strong band in the region of 1250-1020 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.
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Electrospray Ionization (ESI): In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 197.1. A common fragmentation pathway for carboxylic acids in negative mode is the loss of carbon dioxide (CO₂), which would result in a fragment ion at m/z 153.1.[9] In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 199.1. Fragmentation in positive mode would likely involve the loss of water (H₂O) from the carboxylic acid, followed by the loss of carbon monoxide (CO).[9]
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Electron Ionization (EI): The molecular ion peak [M]⁺• would be observed at m/z 198.1. Characteristic fragmentation of benzoic acids in EI-MS often involves the loss of the hydroxyl radical (•OH) to give an acylium ion, and subsequent loss of carbon monoxide (CO).[10] The presence of the propoxy group would also lead to characteristic fragmentation patterns involving the alkyl chain.
Experimental Protocols
Synthesis of 2-Fluoro-4-alkoxybenzoic Acids: A General Workflow
Caption: A generalized workflow for the synthesis of 2-Fluoro-4-propoxybenzoic acid.
Step-by-Step Methodology:
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Preparation of Sodium Propoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous propan-1-ol with careful stirring. The reaction is exothermic and should be cooled in an ice bath as needed.
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Nucleophilic Aromatic Substitution: To the freshly prepared sodium propoxide solution, add 2,4-difluorobenzoic acid portion-wise. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up and Isolation: After cooling to room temperature, the excess propan-1-ol is removed under reduced pressure. The resulting residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The precipitated crude product is collected by vacuum filtration.
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Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 2-Fluoro-4-propoxybenzoic acid.
Causality Behind Experimental Choices:
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Inert Atmosphere: The use of an inert atmosphere is crucial during the preparation of the alkoxide to prevent the reaction of the highly reactive sodium metal with atmospheric oxygen and moisture.
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Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group activates the aromatic ring towards nucleophilic attack by the propoxide anion. The substitution occurs preferentially at the para position due to steric hindrance at the ortho positions adjacent to the bulky carboxylic acid group.
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Acidification: The product of the nucleophilic substitution is the sodium salt of the carboxylic acid. Acidification is necessary to protonate the carboxylate and precipitate the neutral carboxylic acid, which is generally less soluble in aqueous media.
Analytical Characterization Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of organic compounds.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. innospk.com [innospk.com]
- 3. 203115-96-2 Cas No. | 2-Fluoro-4-propoxybenzoic acid | Apollo [store.apolloscientific.co.uk]
- 4. Interpreting IR Spectra [chemistrysteps.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. echemi.com [echemi.com]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
